molecular formula C7H2ClF2N B151217 4-Chloro-2,5-difluorobenzonitrile CAS No. 135748-35-5

4-Chloro-2,5-difluorobenzonitrile

Cat. No. B151217
CAS RN: 135748-35-5
M. Wt: 173.55 g/mol
InChI Key: OMVDTUXOHXQKML-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorobenzonitrile is a chemical compound that is widely used in various fields of research and industry. It is a key intermediate in the synthesis of 3,4-Difluorobenzonitrile and is used to prepare other fluorobenzonitriles .


Synthesis Analysis

The synthesis of 4-Chloro-2,5-difluorobenzonitrile involves several steps. One method involves the nitration, selective reduction, diazotisation, and chlorination of 4-chloro-3,5-difluorobenzonitrile . Another method involves the synthesis of 4-Chloro-2,5-difluorobenzonitrile from 4-chloro-2,5-difluorobenzamide .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,5-difluorobenzonitrile is C7H2ClF2N . Its molecular weight is 173.55 . The structure of this compound includes a benzene ring with two fluorine atoms, one chlorine atom, and a nitrile group attached to it .


Physical And Chemical Properties Analysis

4-Chloro-2,5-difluorobenzonitrile is a solid at room temperature . It has a predicted boiling point of 206.8±35.0 °C and a predicted density of 1.43±0.1 g/cm3 . The compound should be stored in a sealed container in a dry, cool, and well-ventilated place .

Scientific Research Applications

4-Chloro-2,5-difluorobenzonitrile: A Comprehensive Analysis

Synthesis of Benzoic Acid Derivatives: One application of 4-Chloro-2,5-difluorobenzonitrile is in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from 4-Chloro-2,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Molecular Simulations: This compound is also used in molecular simulations in computational chemistry. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize this compound for creating simulation visualizations .

Life Science Research: In life science research, 4-Chloro-2,5-difluorobenzonitrile is used for various studies. Scientists have experience in areas including Life Science, Material Science, Chemical Synthesis, and Chromatography .

Safety and Hazards

4-Chloro-2,5-difluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

properties

IUPAC Name

4-chloro-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVDTUXOHXQKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460818
Record name 4-CHLORO-2,5-DIFLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-difluorobenzonitrile

CAS RN

135748-35-5
Record name 4-Chloro-2,5-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135748-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,5-DIFLUOROBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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